Sodium;2-oxo-2-thiophen-3-ylacetate

Description

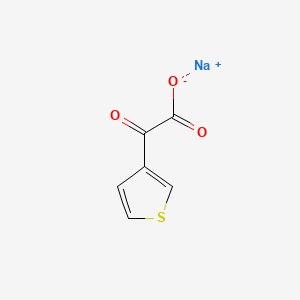

Sodium 2-oxo-2-thiophen-3-ylacetate is a sodium salt derived from the carboxylic acid 2-oxo-2-thiophen-3-ylacetic acid. Its structure features a thiophene ring (a sulfur-containing aromatic heterocycle) substituted at the 3-position, linked to a ketone-oxygenated acetic acid backbone. The sodium salt enhances solubility in polar solvents, making it advantageous for applications in pharmaceuticals and organic synthesis. Thiophene derivatives are widely used in drug development due to their bioisosteric properties with benzene, offering improved metabolic stability and binding affinity.

Computational studies using density functional theory (DFT) methods, such as those incorporating exact exchange and correlation-energy functionals, could predict its electronic structure, reactivity, and thermodynamic properties.

Properties

IUPAC Name |

sodium;2-oxo-2-thiophen-3-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S.Na/c7-5(6(8)9)4-1-2-10-3-4;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFVKUCAUKLBD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NaO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sodium salts of substituted acetic acids are structurally or functionally relevant for comparison:

Sodium Chloroacetate (C2H3ClO2·Na)

- Structure : Chlorine substituent at the alpha position of the acetate group.

- Applications : Precursor in herbicide synthesis (e.g., glyphosate).

- Safety : Highly toxic; causes severe skin/eye irritation and requires rigorous first-aid measures (e.g., prolonged flushing with water).

- Stability : Reacts vigorously with strong oxidizers; hygroscopic.

Sodium 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetate

- Structure: Aminothiazole ring replaces the thiophene moiety.

- Applications: Potential pharmaceutical intermediate (thiazoles are common in antimicrobials and anticonvulsants).

- Properties : Calculated pKa values (via JChem) suggest moderate acidity, influenced by the electron-withdrawing thiazole ring.

- Differentiation: The amino group enhances hydrogen-bonding capacity, affecting solubility and crystallinity compared to the thiophene derivative.

Sodium Acetate Trihydrate (CH3COONa·3H2O)

- Structure : Simplest sodium acetate, lacking heterocyclic substituents.

- Applications : Buffering agent, food additive, and industrial catalyst.

- Stability : Hygroscopic but thermally stable up to 120°C.

Sodium Thiosulfate (Na2S2O3)

- Structure : Contains a sulfur-sulfur bond, distinct from the thiophene-based acetate.

- Applications : Antidote for cyanide poisoning, iodine titration reagent.

Table 1: Comparative Properties of Sodium Acetate Derivatives

| Compound | Molecular Formula | Key Substituent | Toxicity | Applications |

|---|---|---|---|---|

| Sodium 2-oxo-2-thiophen-3-ylacetate | C6H5NaO3S | Thiophene-3-yl | Moderate* | Pharmaceutical intermediates |

| Sodium Chloroacetate | C2H3ClO2·Na | Chloro | High | Herbicide synthesis |

| Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | C5H3N2NaO3S | 2-Amino-1,3-thiazol-4-yl | Low* | Antimicrobial agents |

| Sodium Acetate Trihydrate | CH3COONa·3H2O | None | Low | Buffers, food additives |

*Toxicity inferred from structural analogs due to lack of direct data.

Key Research Findings

Reactivity : The thiophene ring in sodium 2-oxo-2-thiophen-3-ylacetate likely increases aromatic stabilization compared to sodium chloroacetate, reducing electrophilic substitution reactivity.

Crystallography : Crystal structures of such salts are often resolved using SHELX software, which is widely employed for small-molecule refinement.

Safety Profile : While sodium chloroacetate requires stringent safety protocols, the thiophene derivative is expected to be less corrosive, though inhalation risks during synthesis remain.

Preparation Methods

Formation of Thienyllithium Intermediates

Treatment of 3-bromothiophene (84a ) with n-butyllithium (n-BuLi) at –60°C in tetrahydrofuran (THF) produces 3-thienyllithium, which reacts with diethyl oxalate to yield ethyl 2-oxo-2-(thiophen-3-yl)acetate (88a ) (Scheme 1). Transmetalation to a Grignard reagent (using Mg and ethylene dibromide at –70°C) before oxalate addition improves yields to 76%.

Scheme 1. Synthesis of ethyl 2-oxo-2-(thiophen-3-yl)acetate via metalation-acylation.

Optimization of Reaction Conditions

Table 1 summarizes critical parameters for this method. Polar solvents like THF enhance metalation efficiency, while low temperatures (–60°C to –80°C) prevent side reactions. Ethylene dibromide facilitates Grignard formation, and oxalate esters with electron-withdrawing groups (e.g., ethyl oxalate) improve electrophilic acylation.

Table 1. Metalation-acylation conditions for 88a .

| Entry | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi | THF | –60 | 57 |

| 2 | Mg/EtBr₂ | THF | –70 | 76 |

| 3 | i-PrMgCl | THF | –15 | 54 |

Oxidation of Thiophen-3-yl Acetates

Oxidation of methylene groups adjacent to carbonyl functionalities provides a direct route to α-oxoesters. Thiophen-3-yl acetates (98 ) undergo oxidative cleavage using copper(II) oxide (CuO) and tert-butyl hydroperoxide (TBHP) at 110°C, yielding ethyl 2-oxo-2-(thiophen-3-yl)acetate (88a ) in 31% yield (Scheme 2). Alternative oxidants like oxygen in the presence of cobalt(II) acetate and hydroxyphthalimide achieve similar results at lower temperatures (22% yield).

Mechanistic Insights

The oxidation proceeds via radical intermediates, where TBHP generates tert-butoxyl radicals that abstract hydrogen from the methylene group. Copper(II) facilitates electron transfer, forming a ketone intermediate.

Diazo Transfer and Oxidation

The Regitz diazo transfer reaction converts thiophen-3-yl acetates to diazo compounds, which are subsequently oxidized to α-oxoesters. Treatment of 2-(thiophen-3-yl)acetate (99 ) with 4-acetamidobenzenesulfonyl azide generates diazoacetate 100 , which is oxidized with oxone (potassium peroxymonosulfate) in aqueous acetone to afford 2-oxo-2-(thiophen-3-yl)acetic acid in 86% yield (Scheme 3).

Advantages and Limitations

This method avoids harsh metalation conditions but requires careful handling of diazo intermediates. Oxone’s dual role as an oxidant and acid catalyst streamlines the process, though scalability is limited by diazo compound stability.

Neutralization of 2-Oxo-2-(Thiophen-3-yl)Acetic Acid

The final step in sodium salt synthesis involves neutralizing the glyoxylic acid with sodium hydroxide or carbonate. For example, dissolving 2-oxo-2-(thiophen-3-yl)acetic acid in aqueous NaOH (1:1 molar ratio) at 0°C followed by lyophilization yields the sodium salt.

Comparative Analysis of Methods

Table 2. Evaluation of synthetic routes to sodium 2-oxo-2-(thiophen-3-yl)acetate.

| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Metalation-acylation | 57–76 | High | Moderate | Low |

| Oxidation of acetates | 22–31 | Moderate | High | Moderate |

| Diazo transfer/oxidation | 86 | High | Low | High |

| Neutralization | >95 | Low | High | High |

Metalation-acylation offers the highest yields but requires specialized reagents and cryogenic conditions. Oxidation methods balance cost and scalability, while diazo transfer is optimal for small-scale, high-purity applications.

Q & A

Q. What are the recommended methods for synthesizing sodium 2-oxo-2-thiophen-3-ylacetate, and what safety protocols must be observed during synthesis?

Synthesis typically involves the reaction of thiophene derivatives with chloroacetic acid under controlled alkaline conditions, followed by sodium salt formation. Safety protocols include using personal protective equipment (PPE), proper ventilation, and emergency eyewash stations, as outlined in sodium chloroacetate safety guidelines . For thiophene-containing compounds, ensure compatibility with reagents to avoid hazardous reactions (e.g., oxidation or decomposition) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the electronic environment of the thiophene and ketone groups in this compound?

Computational methods like density-functional theory (DFT) can predict vibrational frequencies and chemical shifts. Use hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms to improve accuracy for conjugated systems like thiophene . Compare experimental IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-calculated values to validate assignments .

Q. What stability challenges arise when storing sodium 2-oxo-2-thiophen-3-ylacetate, and how can degradation be monitored?

The compound may hydrolyze under humid conditions or oxidize in air due to the reactive ketone and thiophene moieties. Store in anhydrous, inert environments and monitor purity via HPLC or UV-Vis spectroscopy. Track changes in carbonyl peak intensity over time .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity of sodium 2-oxo-2-thiophen-3-ylacetate in nucleophilic acyl substitution reactions?

Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to model the electron density around the carbonyl carbon. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites and compare activation energies for different nucleophiles . Validate predictions with kinetic experiments using stopped-flow techniques.

Q. What crystallographic strategies are effective for resolving the structure of sodium 2-oxo-2-thiophen-3-ylacetate, particularly regarding disorder in the thiophene ring?

Employ single-crystal X-ray diffraction with SHELX software for refinement. For disordered thiophene rings, use PART instructions to model alternative conformations and apply restraints to bond lengths/angles. High-resolution data (≤ 0.8 Å) is critical for accurate electron density maps .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s electronic properties?

Systematic error analysis is essential. For example, if DFT underestimates the carbonyl stretching frequency, check for missing solvent effects (use a polarizable continuum model) or inadequate basis sets. Compare multiple functionals (e.g., PBE0, M06-2X) and validate against experimental UV-Vis or XPS spectra .

Q. What experimental design considerations are critical for studying the compound’s coordination chemistry with transition metals?

Design pH-controlled titration experiments to monitor complexation via UV-Vis or potentiometry. Use Job’s method to determine stoichiometry and DFT to model metal-ligand interactions. Ensure inert atmospheres to prevent oxidation of metal-thiophene complexes .

Methodological Guidance

Q. How can secondary data from crystallographic databases be leveraged to analyze structural trends in related thiophene-acetate derivatives?

Extract bond lengths, angles, and packing motifs from the Cambridge Structural Database (CSD). Use statistical tools (e.g., Mercury CSD) to identify correlations between substituents and crystal packing. Cross-reference with computational data to explain deviations .

Q. What statistical methods are appropriate for analyzing kinetic data from reactions involving sodium 2-oxo-2-thiophen-3-ylacetate?

Apply nonlinear regression to fit rate constants for pseudo-first-order reactions. Use ANOVA to compare catalytic efficiencies or activation parameters. For conflicting datasets, perform Grubbs’ tests to identify outliers and assess reproducibility .

Data Presentation and Validation

Q. How should researchers present contradictory spectroscopic data in publications while maintaining academic rigor?

Use tables to juxtapose experimental and computational results, highlighting discrepancies. Discuss potential sources of error (e.g., solvent effects, instrumental resolution) and provide raw data in supplementary materials. Cite precedents from similar compounds to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.